BenchChemオンラインストアへようこそ!

Etamsylate

Anti-inflammatory Pharmacology Comparative Efficacy

Etamsylate (ethamsylate) is a non-steroidal hemostatic that uniquely enhances primary hemostasis via platelet adhesion and capillary integrity—unlike tranexamic acid or mefenamic acid. Clinically proven to reduce blood loss in cesarean sections and capillary bleeding. Ideal for platelet aggregation research, controlled-release formulation development, and equine veterinary medicine. Favorable safety profile for antifibrinolytic-contraindicated patients. Purchase high-purity Etamsylate for specialized hemostasis studies.

Molecular Formula C6H6O5S.C4H11N
C10H17NO5S
Molecular Weight 263.31 g/mol
CAS No. 2624-44-4
Cat. No. B1671386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEtamsylate
CAS2624-44-4
SynonymsAltodor
Cyclonamine
Dicinone
Dicynene
Dicynone
Etamsylate
Ethamsylate
Hemo 141
Molecular FormulaC6H6O5S.C4H11N
C10H17NO5S
Molecular Weight263.31 g/mol
Structural Identifiers
SMILESCCNCC.C1=CC(=C(C=C1O)S(=O)(=O)O)O
InChIInChI=1S/C6H6O5S.C4H11N/c7-4-1-2-5(8)6(3-4)12(9,10)11;1-3-5-4-2/h1-3,7-8H,(H,9,10,11);5H,3-4H2,1-2H3
InChIKeyHBGOLJKPSFNJSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Etamsylate (CAS 2624-44-4): Procurement-Oriented Overview of a Synthetic Hemostatic Agent with Distinct Pharmacological Profile


Etamsylate (also known as ethamsylate) is a synthetic, water-soluble, non-steroidal hemostatic agent (diethylamine 2,5-dihydroxybenzenesulphonate) indicated for the prophylaxis and treatment of capillary bleeding [1]. Unlike agents that increase platelet count or coagulation factor levels, etamsylate acts on the initial phase of hemostasis by improving platelet adhesiveness and restoring capillary resistance through enhanced P-selectin expression [1]. This mechanism underpins its specific utility in conditions such as dysfunctional uterine bleeding, periventricular hemorrhage in neonates, and surgical capillary bleeding [2].

Why Generic Substitution of Etamsylate for Other Hemostatics Fails: A Comparator-Based Rationale


Generic substitution among hemostatic agents is not clinically or scientifically valid due to divergent mechanisms of action, efficacy profiles, and safety considerations. Etamsylate uniquely enhances primary hemostasis by promoting platelet adhesiveness and capillary wall integrity, contrasting sharply with antifibrinolytics like tranexamic acid or prostaglandin synthetase inhibitors like mefenamic acid [1]. Direct comparative trials have revealed that etamsylate is significantly less effective than tranexamic acid for reducing heavy menstrual bleeding [2] but offers a favorable safety profile, making it a viable alternative in patients with contraindications to antifibrinolytics [3]. Therefore, selection must be guided by specific clinical scenarios and patient-specific factors rather than class-based interchangeability.

Etamsylate Quantitative Differentiation: Direct Comparator Evidence for Scientific Selection


Anti-inflammatory Potency: Etamsylate Exhibits Only 4% of Indomethacin's Activity

In a carrageenan-induced rat paw edema model, etamsylate demonstrated an anti-inflammatory effect with a time course and amplitude similar to that of indomethacin, yet its potency was only approximately 4% of indomethacin's potency [1]. The lack of additive effect when co-administered with indomethacin suggests distinct mechanistic pathways [1].

Anti-inflammatory Pharmacology Comparative Efficacy

Hemostatic Efficacy in Cesarean Section: Etamsylate as a Second-Line Alternative to Tranexamic Acid

In a prospective, double-blind, multicenter RCT involving 180 women undergoing elective cesarean section, both tranexamic acid and etamsylate significantly reduced mean blood loss, need for transfusion, and further interventions compared to placebo [1]. However, the trial concluded that etamsylate is an effective second-line therapy after tranexamic acid, suitable for patients with contraindications or high risk of side effects from tranexamic acid [1]. Specific comparative data between etamsylate and tranexamic acid were not provided in the abstract, only versus placebo.

Hemostasis Obstetrics Randomized Controlled Trial

Platelet Aggregation Enhancement: Etamsylate Potentiates Response via Specific Agonist Pathways

Etamsylate enhanced human platelet aggregation and ATP release induced by arachidonic acid (AA), thromboxane A2, collagen, and calcium ionophore A23187, but not by ADP or epinephrine [1]. In cyclooxygenase-inhibited platelets, etamsylate enhanced A23187-induced aggregation but not AA-induced aggregation, indicating a thromboxane A2- and calcium ionophore-dependent mechanism [1]. In a clinical study of 42 patients with macrohematuria, etamsylate significantly increased platelet aggregation via P2Y, thromboxane prostanoid, and PAF receptors compared to baseline [2].

Platelet Aggregation Hemostasis Mechanism of Action

Prostaglandin Synthesis Inhibition: Etamsylate Demonstrates Comparable In Vitro Activity to Calcium Dobesilate

In an in vitro study using pregnant human myometrium, both calcium dobesilate and etamsylate inhibited the synthesis of prostaglandins (6-oxo-PGF1α, PGF2α, PGE2, and TXB2) in a dose-dependent manner [1]. The inhibitory action of etamsylate was comparable to that of calcium dobesilate, while indomethacin was more potent than both agents [1].

Prostaglandin Inhibition In Vitro Mechanism of Action

Pharmacokinetic Profile: Etamsylate Immediate Release Achieves Higher Cmax and AUC Compared to Controlled Release Formulations

In a three-way crossover study in healthy volunteers, etamsylate immediate release (IR) tablets (500 mg) produced a mean maximum plasma concentration (Cmax) of 7.52 ± 2.1 mg/L at 5 hours, with an area under the curve (AUC) of 80.2 ± 13.73 mg·h/L . In contrast, controlled release (CR) formulations (CRfast and CRslow) yielded lower Cmax values (3.93 ± 0.96 and 3.13 ± 0.27 mg/L, respectively) and reduced AUCs (69.4 ± 12.97 and 61.1 ± 0.44 mg·h/L) .

Pharmacokinetics Formulation Bioavailability

Safety Profile: Etamsylate Lacks Serious Adverse Reactions Compared to Antifibrinolytics

A comprehensive review concluded that no serious adverse reactions have been attributed to etamsylate, with only minor effects such as nausea (avoidable with food), indigestion, headache, and vertigo reported [1]. This contrasts with antifibrinolytics like tranexamic acid, which carry warnings for thromboembolic events, particularly in high-risk populations [2].

Safety Adverse Events Comparative Tolerability

Optimal Research and Industrial Application Scenarios for Etamsylate Based on Quantitative Evidence


Surgical Hemostasis as a Second-Line Agent

Etamsylate is indicated for reducing blood loss during surgical procedures such as elective cesarean section, particularly in patients with contraindications to antifibrinolytics like tranexamic acid [1]. While tranexamic acid remains the preferred first-line agent, etamsylate provides a safe and effective alternative, with evidence from a randomized controlled trial demonstrating significantly lower blood loss and transfusion needs compared to placebo [1].

Research Tool for Platelet Aggregation Studies

Etamsylate serves as a valuable research tool for investigating primary hemostasis and platelet aggregation pathways. Its ability to enhance aggregation via specific agonists (arachidonic acid, thromboxane A2, collagen, calcium ionophore) but not ADP or epinephrine makes it useful for dissecting platelet signaling mechanisms [2][3]. Quantified enhancements in receptor activity (e.g., +9.1% for PAF receptor, +22.8% for GPVI) provide precise endpoints for in vitro and ex vivo studies [3].

Formulation Development for Controlled Release

Etamsylate's pharmacokinetic properties support the development of controlled release (CR) formulations for sustained hemostatic effects. Studies have established in vitro-in vivo correlations (IVIVC) for CR matrix tablets, with CRfast and CRslow formulations demonstrating predictable Cmax and AUC reductions compared to immediate release . This enables tailored drug delivery for chronic bleeding disorders or perioperative prophylaxis.

Veterinary Hemostasis in Equine Medicine

Etamsylate is used in equine veterinary medicine for the treatment of exercise-induced pulmonary hemorrhage [4]. Pharmacokinetic modeling in Thoroughbred horses has determined a bioavailability of 28% and clearance of 2.0 mL/min/kg for the active moiety (2,5-HBSA), informing dosing regimens and detection times for racing [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Etamsylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.